molecular formula C12H8ClF3N2 B13082020 2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B13082020
M. Wt: 272.65 g/mol
InChI Key: UHXUJRZKRQYFCF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of appropriate pyrimidine derivatives with chloromethylating agents and trifluoromethylphenyl precursors. Common synthetic routes include:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.

    Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, alcohols, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The trifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)pyrimidine: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.

Uniqueness

2-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both chloromethyl and trifluoromethylphenyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical and material science research.

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

2-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C12H8ClF3N2/c13-5-11-17-6-9(7-18-11)8-2-1-3-10(4-8)12(14,15)16/h1-4,6-7H,5H2

InChI Key

UHXUJRZKRQYFCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)CCl

Origin of Product

United States

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